molecular formula C8H6BrNO2S B599277 4-Bromo-2-(methylsulfonyl)benzonitrile CAS No. 1208402-11-2

4-Bromo-2-(methylsulfonyl)benzonitrile

Cat. No.: B599277
CAS No.: 1208402-11-2
M. Wt: 260.105
InChI Key: PUMSPSJVENMDOP-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H6BrNO2S. It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and a methylsulfonyl group at the 2-position.

Scientific Research Applications

4-Bromo-2-(methylsulfonyl)benzonitrile is used in various scientific research applications, including:

Safety and Hazards

This compound is classified as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylsulfonyl)benzonitrile typically involves the bromination of 2-(methylsulfonyl)benzonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds as follows:

  • Dissolve 2-(methylsulfonyl)benzonitrile in dichloromethane.
  • Add N-bromosuccinimide to the solution.
  • Stir the reaction mixture at 0°C to room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylsulfonyl)benzonitrile depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. The methylsulfonyl group can also participate in various chemical transformations, providing versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzonitrile
  • 4-Bromo-2-chlorobenzonitrile
  • 4-Bromo-2-methylbenzonitrile

Uniqueness

4-Bromo-2-(methylsulfonyl)benzonitrile is unique due to the presence of both a bromine atom and a methylsulfonyl group. This combination provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The methylsulfonyl group enhances the compound’s solubility and stability, which can be advantageous in various chemical reactions .

Properties

IUPAC Name

4-bromo-2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMSPSJVENMDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672924
Record name 4-Bromo-2-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208402-11-2
Record name 4-Bromo-2-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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